

Durlobactam: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Durlobactam**

Cat. No.: **B607225**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Durlobactam (formerly ETX2514) is a novel, broad-spectrum, intravenous diazabicyclooctane (DBO) β -lactamase inhibitor.^{[1][2]} It was rationally designed to inhibit a wide range of serine β -lactamases, including Ambler class A, C, and D enzymes.^{[1][3][4][5]} A key feature of **durlobactam** is its potent activity against class D carbapenem-hydrolyzing β -lactamases (OXA-type enzymes), which are a primary cause of carbapenem resistance in *Acinetobacter baumannii*.^{[1][4]}

Durlobactam is co-packaged with sulbactam, a β -lactam antibiotic that has intrinsic bactericidal activity against *Acinetobacter* species by inhibiting penicillin-binding proteins (PBPs) 1 and 3.^{[6][7][8]} However, the clinical utility of sulbactam alone has been diminished by β -lactamase-mediated degradation.^{[7][9]} **Durlobactam** protects sulbactam from hydrolysis, restoring its activity against multidrug-resistant (MDR) and carbapenem-resistant *Acinetobacter baumannii*-*calcoaceticus* (ABC) complex isolates.^{[1][3][10]} The combination, sulbactam-**durlobactam** (brand name Xacduro®), was approved by the U.S. FDA in May 2023 for the treatment of hospital-acquired bacterial pneumonia and ventilator-associated bacterial pneumonia (HABP/VABP) caused by susceptible strains of the ABC complex.^{[11][12]}

This document provides a comprehensive technical overview of **durlobactam**, detailing its chemical structure, physicochemical properties, mechanism of action, in vitro activity, and relevant experimental methodologies.

Chemical Structure and Identity

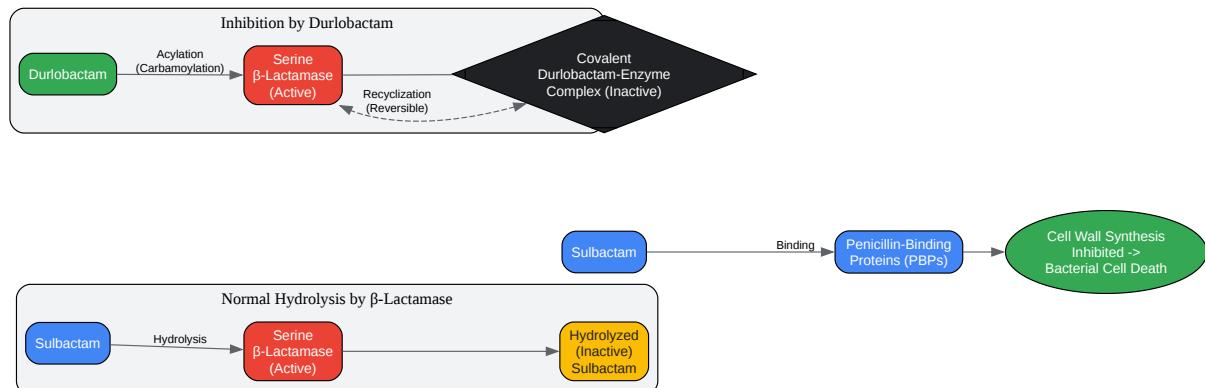
Durlobactam is a synthetic, non- β -lactam, diazabicyclooctane derivative.[1][11] Its structure is characterized by a bicyclic core with a sulfate group, which is crucial for its inhibitory activity.

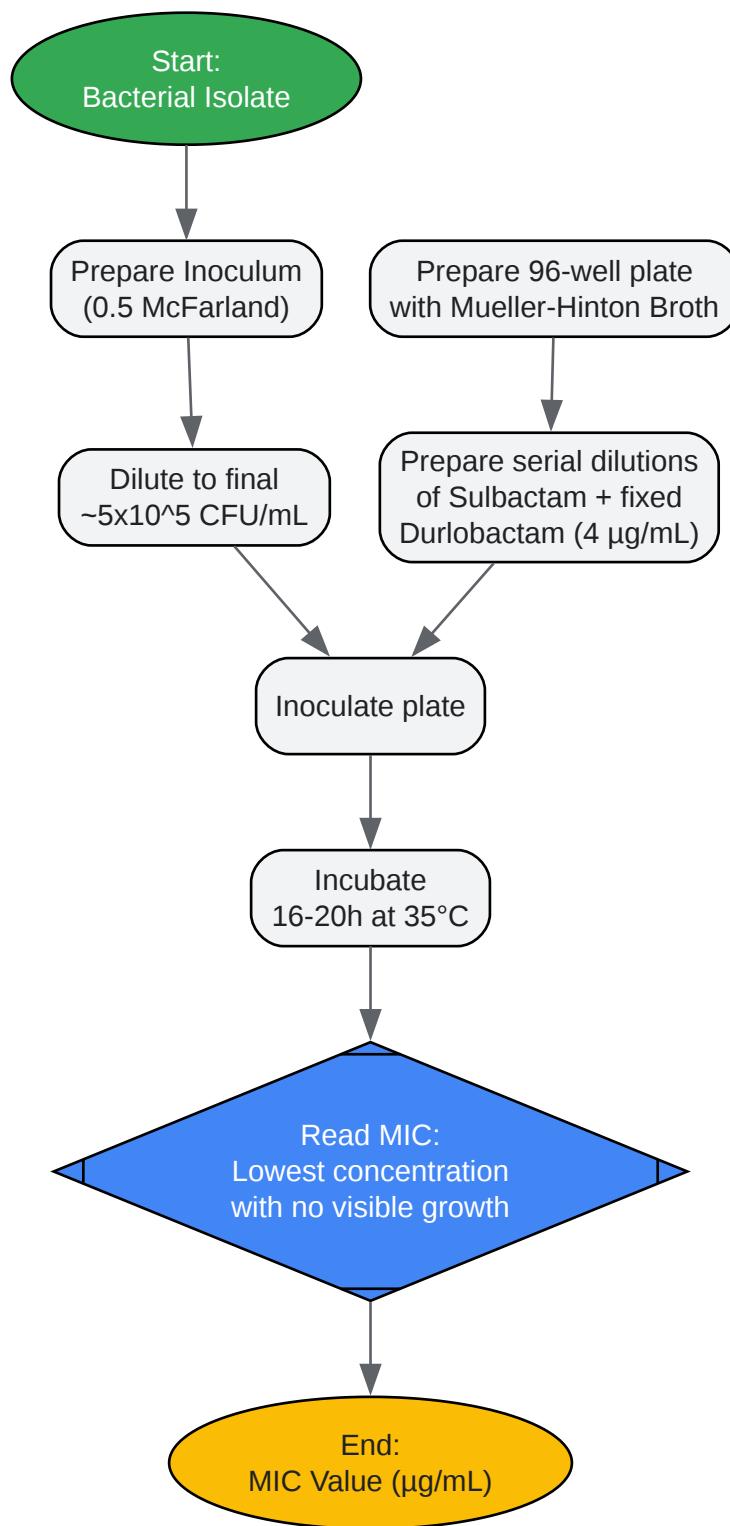
Chemical Structure:

Figure 1: 2D Chemical Structure of **Durlobactam**

Table 1: Chemical and Physicochemical Properties of Durlobactam

Property	Value	Reference(s)
IUPAC Name	[(2S,5R)-2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] hydrogen sulfate	[11][12]
CAS Number	1467829-71-5 (free acid)	[2][11][12]
PubChem CID	89851852	[11][12]
Molecular Formula	C ₈ H ₁₁ N ₃ O ₆ S	[1][11][12]
Molecular Weight	277.26 g/mol	[11][13]
LogP (calculated)	-2.53	[9]
Hydrogen Bond Donors	2	[9]
Hydrogen Bond Acceptors	6	[9]


Mechanism of Action


Durlobactam is a potent, reversible inhibitor of serine β -lactamases (classes A, C, and D).[1] It does not inhibit class B metallo- β -lactamases.[4][5] The mechanism involves the formation of a stable, covalent carbamoyl-enzyme complex with the active site serine residue of the β -lactamase enzyme.[1][4]

This process occurs in two main steps:

- Acylation (Carbamoylation): The active site serine nucleophile of the β -lactamase attacks the carbonyl group of **durlobactam**'s cyclic urea, opening the ring and forming a covalent bond. [4]
- Reversibility (Recyclization): The covalent bond is reversible. The sulfated amine group on the **durlobactam** molecule facilitates recyclization, allowing the intact inhibitor to dissociate from the enzyme.[4] This allows a single **durlobactam** molecule to be exchanged between enzyme molecules, a process known as acylation exchange.[1][11]

The rate of dissociation (k_{off}) is particularly slow for class D enzymes, leading to sustained inhibition.[6][14] By inactivating β -lactamases, **durlobactam** protects its partner antibiotic, sulbactam, from degradation, allowing sulbactam to exert its bactericidal effect by binding to and inhibiting bacterial PBPs.[8]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Durlobactam|Beta-lactamase Inhibitor|CAS 1467829-71-5 [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Durlobactam, a New Diazabicyclooctane β -Lactamase Inhibitor for the Treatment of Acinetobacter Infections in Combination With Sulbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Durlobactam, a New Diazabicyclooctane β -Lactamase Inhibitor for the Treatment of Acinetobacter Infections in Combination With Sulbactam [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Sulbactam–durlobactam: a β -lactam/ β -lactamase inhibitor combination targeting *Acinetobacter baumannii* - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Durlobactam | β -lactamase inhibitor | 1467829-71-5 | InvivoChem [invivochem.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Durlobactam | C8H11N3O6S | CID 89851852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Durlobactam - Wikipedia [en.wikipedia.org]
- 13. GSRS [precision.fda.gov]
- 14. Durlobactam, a Broad-Spectrum Serine β -lactamase Inhibitor, Restores Sulbactam Activity Against *Acinetobacter* Species - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Durlobactam: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b607225#durlobactam-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com